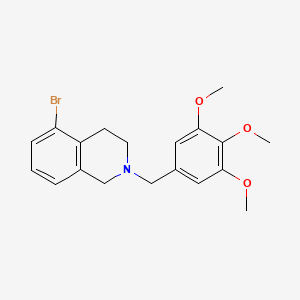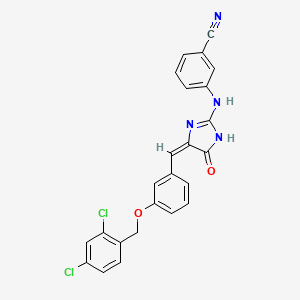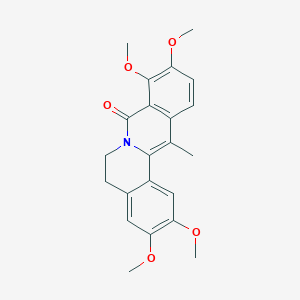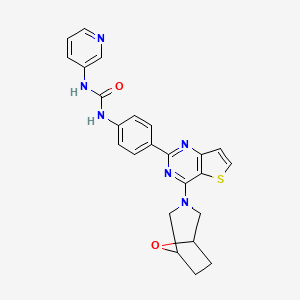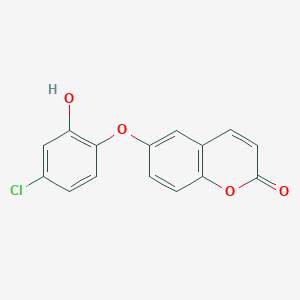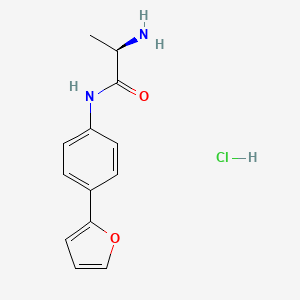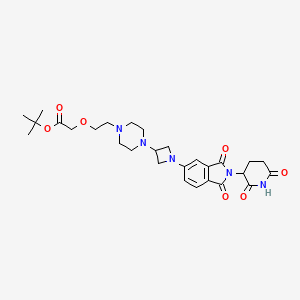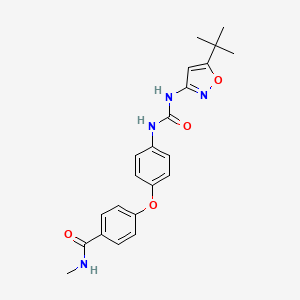
4-(4-(3-(5-tert-butylisoxazol-3-yl)ureido)phenoxy)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoinositide 3-kinase (PI3K) is a family of enzymes involved in various cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . These enzymes phosphorylate the 3’ position of the inositol ring in phosphatidylinositol (PtdIns) and its derivatives . PI3K is divided into three classes based on their structure and function: Class I, Class II, and Class III . Class I PI3Ks are further subdivided into Class IA and Class IB, which are involved in signaling pathways activated by cell surface receptors .
準備方法
The preparation of PI3K inhibitors involves complex synthetic routes and reaction conditions. One common method involves the synthesis of ATP-competitive inhibitors, which target the ATP-binding site of the enzyme . For example, the synthesis of alpelisib, an FDA-approved PI3K inhibitor, involves multiple steps, including the formation of a pyrimidine core and subsequent functionalization to introduce various substituents . Industrial production methods for PI3K inhibitors typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
PI3K undergoes various chemical reactions, including phosphorylation, which is its primary function . The enzyme catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) into phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) in vivo . This reaction is crucial for the activation of downstream signaling pathways involved in cell growth and survival . Common reagents used in these reactions include ATP and specific lipid substrates . The major products formed from these reactions are phosphorylated lipids, which act as second messengers in various signaling pathways .
科学的研究の応用
PI3K has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, PI3K is a critical target due to its role in cell growth and survival . Inhibitors of PI3K are being developed and tested in clinical trials for their efficacy in treating various cancers, including breast cancer, colorectal cancer, and hematologic malignancies . In biology, PI3K is studied for its role in immune cell function and inflammation . In medicine, PI3K inhibitors are used to treat diseases characterized by abnormal cell growth and survival, such as cancer and autoimmune disorders . In industry, PI3K inhibitors are used in drug development and as research tools to study cellular signaling pathways .
作用機序
PI3K exerts its effects by phosphorylating the 3’ position of the inositol ring in phosphatidylinositol and its derivatives . This phosphorylation event generates second messengers that activate downstream signaling pathways, such as the PI3K/AKT/mammalian target of rapamycin (mTOR) pathway . This pathway regulates various cellular processes, including cell growth, motility, survival, metabolism, and angiogenesis . PI3K inhibitors work by blocking the enzyme’s activity, thereby preventing the activation of these downstream pathways and inhibiting cell growth and survival .
類似化合物との比較
PI3K is unique compared to other similar compounds due to its specific role in phosphorylating the 3’ position of the inositol ring . Similar compounds include other lipid kinases, such as phosphatidylinositol 4-kinase (PI4K) and phosphatidylinositol 5-kinase (PI5K), which phosphorylate different positions on the inositol ring . Another similar compound is the mammalian target of rapamycin (mTOR), which is also involved in cellular signaling pathways but has different substrate specificity and regulatory mechanisms . PI3K’s unique ability to generate specific second messengers and its involvement in critical signaling pathways make it a valuable target for therapeutic intervention .
特性
分子式 |
C22H24N4O4 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
4-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenoxy]-N-methylbenzamide |
InChI |
InChI=1S/C22H24N4O4/c1-22(2,3)18-13-19(26-30-18)25-21(28)24-15-7-11-17(12-8-15)29-16-9-5-14(6-10-16)20(27)23-4/h5-13H,1-4H3,(H,23,27)(H2,24,25,26,28) |
InChIキー |
NXKWBJJZBYCQLE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


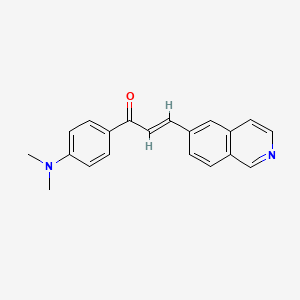
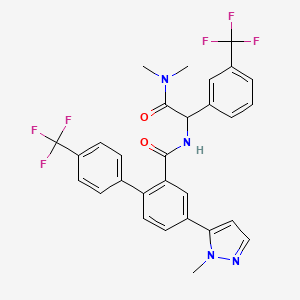
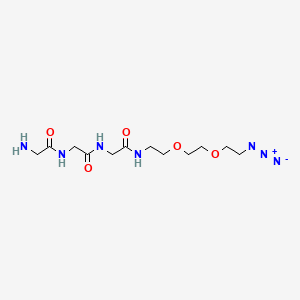
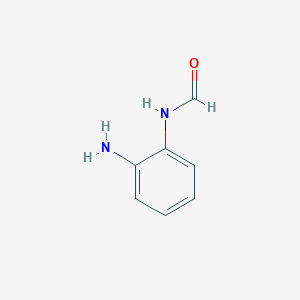
![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)
